molecular formula C21H24FN3O2S2 B2409417 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1428364-07-1

1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No. B2409417
CAS RN: 1428364-07-1
M. Wt: 433.56
InChI Key: AEZATPXXUISZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C21H24FN3O2S2 and its molecular weight is 433.56. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Dopamine D4 Receptors

The compound has been explored as a potential imaging agent for dopamine D4 receptors in the brain. For instance, Eskola et al. (2002) synthesized a derivative, aiming to image dopamine D4 receptors through electrophilic fluorination. This process involved a four-step synthesis, leading to a compound with high specific radioactivity and potential for brain imaging applications (Eskola et al., 2002).

Antimicrobial and Antituberculosis Activity

Research by Kumar et al. (2008) found that certain spiro-piperidin-4-ones exhibited significant in vitro and in vivo activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. This indicates the compound's relevance in developing new antimycobacterial agents (Kumar et al., 2008).

GyrB Inhibitors for Tuberculosis Treatment

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promise in inhibiting the GyrB ATPase activity and DNA gyrase, presenting a potential new class of antituberculosis agents (Jeankumar et al., 2013).

Corrosion Inhibition

A study by Kaya et al. (2016) investigated the corrosion inhibition properties of certain piperidine derivatives on iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds were found to offer protective properties against corrosion, highlighting their potential in materials science (Kaya et al., 2016).

properties

IUPAC Name

1-(4-fluorophenyl)-4-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S2/c1-14-12-28-21(23-14)29-13-15-6-8-24(9-7-15)20(27)16-10-19(26)25(11-16)18-4-2-17(22)3-5-18/h2-5,12,15-16H,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZATPXXUISZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-4-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)pyrrolidin-2-one

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